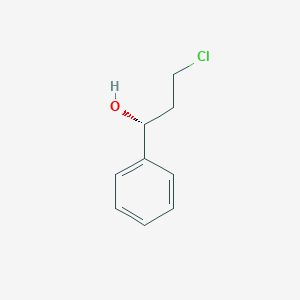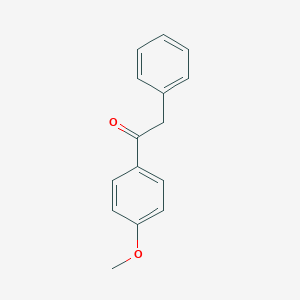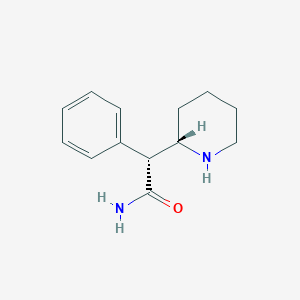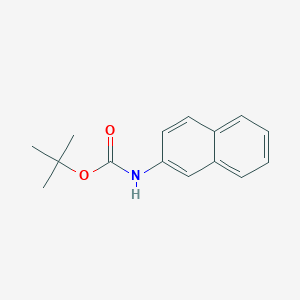
2,3-Dehydro Ofloxacin
Descripción general
Descripción
Synthesis Analysis
The synthesis of ofloxacin involves the use of optically resolved synthetic intermediates . A study has reported the synthesis of 9-fluoro-2, 3-dihydro-6-[3-(4-Amino -5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)]-3-methyl-10-(4-methylpiperazin-1-yl)-[1,4]oxazino[2,3,4-ij]quinolin-7-one .Molecular Structure Analysis
Ofloxacin has a molecular weight of 361.37 g/mol . The molecule exists as a zwitterion at the pH conditions in the small intestine . It has the potential to form stable coordination compounds with many metal ions . The atomic-level structure and dynamics of ofloxacin have been investigated using advanced solid-state NMR techniques .Chemical Reactions Analysis
Ofloxacin undergoes oxidative degradation by sulfate free radicals (SO4−•) in the UV/Oxone/Co2+ oxidation process . The degradation pathways mainly encompass ring openings at both the piperazinyl substituent and the quinolone moiety .Physical And Chemical Properties Analysis
Ofloxacin is an off-white to pale yellow crystalline powder . It’s considered to be soluble in aqueous solutions with pH between 2 and 5 . It’s sparingly to slightly soluble in aqueous solutions with pH 7 and freely soluble in aqueous solutions with pH above 9 .Aplicaciones Científicas De Investigación
Advanced Oxidation Processes
“2,3-Dehydro Ofloxacin” has been studied for its role in advanced oxidation processes (AOPs) . These processes are crucial for the degradation of persistent organic pollutants like pharmaceuticals in the environment. The compound’s stability and catalytic activity make it a valuable agent in enhancing the efficiency of AOPs, leading to significant degradation of contaminants .
Antibiotic Removal from Wastewater
The compound is also applied in the removal of antibiotics from wastewater . With the increasing concern over antibiotic resistance, the effective removal of antibiotics like ofloxacin from water bodies is essential. Studies have shown that materials like copper-doped ZIF-8 can adsorb ofloxacin from water, and “2,3-Dehydro Ofloxacin” could potentially enhance this process .
Ocular Drug Delivery
In the field of ocular drug delivery , “2,3-Dehydro Ofloxacin” is a promising candidate for treating ocular inflammation. Its encapsulation in bioadhesive polymeric nanoparticles can lead to sustained drug release and improved therapeutic efficacy for eye infections .
Electrochemical Analysis
The electrochemical behavior of “2,3-Dehydro Ofloxacin” is of interest for the analysis of pharmaceutical and biological samples . Its electroanalytical properties can be utilized in developing sensors for detecting ofloxacin in various samples, which is vital for monitoring drug levels in clinical settings .
Environmental Impact Assessment
Understanding the environmental impact of pharmaceuticals is another application. “2,3-Dehydro Ofloxacin” can be used to study the persistence and biodegradation potential of ofloxacin in the environment, providing insights into its ecological footprint .
Chiral Separation Techniques
Lastly, “2,3-Dehydro Ofloxacin” can be instrumental in chiral separation techniques . These techniques are important for distinguishing between different enantiomers of a drug, which can have different biological activities and effects .
Mecanismo De Acción
Target of Action
2,3-Dehydro Ofloxacin, like its parent compound Ofloxacin, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication and transcription as they prevent the excessive supercoiling of DNA .
Mode of Action
2,3-Dehydro Ofloxacin interacts with its targets by inhibiting the supercoiling activity of bacterial DNA gyrase, thereby halting DNA replication . This interaction disrupts the normal cell division process, leading to the death of the bacterial cells .
Biochemical Pathways
It is known that the inhibition of dna gyrase and topoisomerase iv disrupts dna replication and transcription, which are vital processes in the bacterial cell life cycle .
Pharmacokinetics
The pharmacokinetics of Ofloxacin, which may be similar for 2,3-Dehydro Ofloxacin, are characterized by almost complete bioavailability (95 to 100%), peak serum concentrations in the range of 2 to 3 mg/L after a 400mg oral dose, and an average half-life of 5 to 8 hours . The elimination of Ofloxacin is highly dependent on renal clearance, which may necessitate dosage adjustments in patients with impaired renal function .
Result of Action
The result of 2,3-Dehydro Ofloxacin’s action is the inhibition of bacterial growth and proliferation. By disrupting DNA replication and transcription, the compound effectively halts the life cycle of the bacteria, leading to their death .
Action Environment
The action, efficacy, and stability of 2,3-Dehydro Ofloxacin can be influenced by various environmental factors. For instance, studies have shown that photolytic and photocatalytic treatments can degrade Ofloxacin, potentially affecting its antimicrobial activity
Direcciones Futuras
Ofloxacin is used to treat bacterial infections of the eye, such as conjunctivitis and corneal ulcers . It’s also used to treat bacterial infections in many parts of the body, including the respiratory tract, kidney, skin, soft tissue, and urinary tract . Future research may focus on improving the physicochemical and mechanical properties of ofloxacin , and investigating the potentials of a simple solvent treatment technique for this purpose .
Propiedades
IUPAC Name |
7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-2,5(13),6,8,11-pentaene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-9H,3-6H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVZMAABIXCZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554319 | |
| Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dehydro Ofloxacin | |
CAS RN |
115841-55-9 | |
| Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid](/img/structure/B30615.png)



![N-[4-(Trifluoromethyl)benzoyl]glycine](/img/structure/B30623.png)
